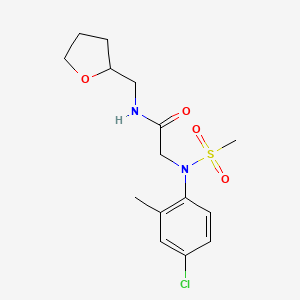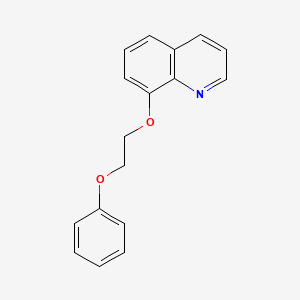![molecular formula C18H21NO5 B3937305 1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B3937305.png)
1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene
Vue d'ensemble
Description
1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene, also known as NP-1, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a nitrophenyl ether derivative, which makes it a potential candidate for various applications in the field of biology and chemistry.
Applications De Recherche Scientifique
1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene has been extensively studied for its potential applications in the field of biology and chemistry. It has been found to be a potent inhibitor of human neutrophil elastase, which makes it a potential candidate for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. 1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, 1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene has been used as a fluorescent probe for the detection of metal ions such as copper and iron.
Mécanisme D'action
The mechanism of action of 1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene involves the inhibition of human neutrophil elastase by binding to its active site. This leads to the prevention of the degradation of elastin fibers, which are essential for maintaining the elasticity of lung tissue. 1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene also inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene has been shown to have a significant impact on biochemical and physiological processes. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α) in lung tissue, which reduces inflammation. 1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene has also been shown to reduce the levels of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene has several advantages for lab experiments. It is stable under a wide range of pH and temperature conditions, which makes it suitable for use in various assays. 1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene is also highly selective for human neutrophil elastase, which reduces the risk of off-target effects. However, 1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene has some limitations, such as its low solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the study of 1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene. One of the potential applications is the development of 1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene-based therapies for the treatment of inflammatory diseases such as COPD and cystic fibrosis. Additionally, 1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene can be used as a tool for the study of elastin degradation and the role of neutrophil elastase in various diseases. Future studies can also focus on the optimization of the synthesis method of 1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene and the development of more potent analogs with improved pharmacokinetic properties.
Conclusion:
In conclusion, 1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has potential applications in the field of biology and chemistry, including the treatment of inflammatory diseases and cancer therapy. The mechanism of action of 1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene involves the inhibition of human neutrophil elastase and the induction of apoptosis in cancer cells. 1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene has several advantages for lab experiments, but it also has some limitations. Future studies can focus on the development of 1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene-based therapies and the optimization of its synthesis method.
Propriétés
IUPAC Name |
1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-2-22-17-7-3-4-8-18(17)24-14-6-5-13-23-16-11-9-15(10-12-16)19(20)21/h3-4,7-12H,2,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJRPTSWFYVLTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B3937228.png)
![1,3-dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B3937236.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B3937238.png)
![1-[2-(4-isopropylphenoxy)ethoxy]-2-methoxybenzene](/img/structure/B3937258.png)
![8-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3937259.png)
![3-phenyl-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B3937267.png)
![N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3937270.png)
![1,3,5-trichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B3937278.png)
![2-[2-(2-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B3937285.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937286.png)

![2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3937307.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-oxo-5-[(4-phenoxyphenyl)amino]pentanoate](/img/structure/B3937312.png)